Product packaging for 2-Chloro-3-hydroxybutanedioic acid(Cat. No.:CAS No. 19071-25-1)

2-Chloro-3-hydroxybutanedioic acid

Cat. No.: B093279
CAS No.: 19071-25-1
M. Wt: 168.53 g/mol
InChI Key: RPYFCSSBCCDMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-hydroxybutanedioic acid is a chiral hydroxy acid that serves as a versatile intermediate in organic synthesis and biochemical research. This compound is of significant interest due to its structural relationship to malic acid (2-hydroxybutanedioic acid), a critical metabolic intermediate in the citric acid cycle found in all living organisms . The introduction of a chlorine atom at the 2-position creates a valuable handle for further chemical derivatization, making it a useful precursor for the synthesis of more complex molecules. Research indicates that structurally related chloro-hydroxy acid motifs are key building blocks in the biosynthesis of complex natural products, such as the enediyne antibiotic C-1027, highlighting their potential in medicinal chemistry and drug discovery . Furthermore, hydroxy acids in general are privileged structures in chemical ecology, often serving as precursors for lactones, which are widespread signaling molecules in insects and bacteria . As such, this compound provides a foundational scaffold for investigating new biosynthetic pathways, developing novel chiral ligands, and exploring the structure-activity relationships of bioactive compounds. This product is intended for research and development purposes within a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClO5 B093279 2-Chloro-3-hydroxybutanedioic acid CAS No. 19071-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFCSSBCCDMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995344
Record name 2-Chloro-3-hydroxybutanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-74-9
Record name NSC400377
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects and Isomerism of 2 Chloro 3 Hydroxybutanedioic Acid

Elucidation of Chiral Centers and Potential Stereoisomers

The structure of 2-chloro-3-hydroxybutanedioic acid contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butanedioic acid backbone. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n possible stereoisomers.

For this compound, with its two chiral centers, a total of four distinct stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.

Enantiomeric and Diastereomeric Forms (e.g., threo, erythro)

The four stereoisomers of this compound can be classified into enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The relative stereochemistry of the substituents on the C2 and C3 carbons can be described using the erythro and threo nomenclature. The erythro isomers have similar substituents on the same side when depicted in a Fischer projection, while the threo isomers have them on opposite sides.

The four stereoisomers are:

(2R,3R)-2-chloro-3-hydroxybutanedioic acid

(2S,3S)-2-chloro-3-hydroxybutanedioic acid

(2R,3S)-2-chloro-3-hydroxybutanedioic acid

(2S,3R)-2-chloro-3-hydroxybutanedioic acid

The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair (the threo pair), while the (2R,3S) and (2S,3R) isomers form the other enantiomeric pair (the erythro pair). The relationship between any threo isomer and any erythro isomer is diastereomeric.

StereoisomerConfigurationRelationship to (2R,3R)
(2R,3R)-2-chloro-3-hydroxybutanedioic acidthreoIdentical
(2S,3S)-2-chloro-3-hydroxybutanedioic acidthreoEnantiomer
(2R,3S)-2-chloro-3-hydroxybutanedioic aciderythroDiastereomer
(2S,3R)-2-chloro-3-hydroxybutanedioic aciderythroDiastereomer

Conformational Analysis and Isomeric Stability

The three-dimensional shape of this compound is not static. Rotation around the central carbon-carbon bond (C2-C3) gives rise to various conformations, the stability of which is dictated by a delicate balance of steric and electronic interactions.

Spectroscopic Investigations of Conformational Preferences

While specific spectroscopic studies on the conformational preferences of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous molecules. For di-substituted alkanes like this, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants, and Infrared (IR) spectroscopy can provide valuable information on the dominant conformations in solution. The presence of intramolecular hydrogen bonding between the hydroxyl group and one of the carboxylic acid groups, or the chloro substituent, would significantly influence the conformational equilibrium, likely favoring gauche conformations over anti conformations to facilitate these interactions.

Theoretical Approaches to the Conformational Landscape

Computational chemistry offers a powerful tool for exploring the complex conformational landscape of molecules like this compound. A detailed theoretical study on the closely related L-malic acid revealed the existence of at least 17 distinct conformers. ic.ac.uk A similar level of complexity is anticipated for this compound.

Using methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different staggered conformations (anti and gauche) arising from rotation around the C2-C3 bond. These calculations would likely show that conformations allowing for intramolecular hydrogen bonding between the hydroxyl group and a carboxyl group are among the most stable. The interplay of steric hindrance between the bulky chlorine atom and the carboxylic acid groups, alongside electrostatic interactions, would further refine the energy hierarchy of the conformers.

Stereochemical Inversion and Retention in Related Reaction Pathways

The chiral centers of this compound and its analogs can undergo changes in configuration during chemical reactions, a phenomenon of central importance in stereoselective synthesis.

The Walden Inversion and Analogous Transformations

A classic example of stereochemical inversion is the Walden inversion, first observed by Paul Walden in 1896. This process involves the inversion of a chiral center in a molecule. While the original work did not involve this compound directly, it utilized the closely related chlorosuccinic acid (2-chlorobutanedioic acid).

The Walden cycle demonstrated that one enantiomer of a compound could be converted into the other and back again through a series of reactions. For instance, (+)-chlorosuccinic acid was converted to (+)-malic acid (2-hydroxybutanedioic acid) using silver oxide in water, a reaction that proceeds with retention of configuration. nih.govnanobioletters.com Subsequent reaction with phosphorus pentachloride replaced the hydroxyl group with chlorine, but this time with an inversion of configuration, yielding (-)-chlorosuccinic acid. nih.govnanobioletters.com

This inversion is characteristic of an SN2 (bimolecular nucleophilic substitution) reaction mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereocenter, much like an umbrella turning inside out in the wind. nanobioletters.com Conversely, reactions that proceed with retention of configuration often involve mechanisms where the nucleophile attacks from the same side as the leaving group, or through a double inversion process.

Mechanistic Studies of Stereocontrol

The stereochemical outcome of reactions producing this compound is profoundly influenced by the reaction mechanism. Key factors dictating the stereochemistry include the geometry of the starting materials and the nature of the reagents and catalysts employed. Research into the synthesis of this compound and its analogs has shed light on the mechanistic pathways that govern stereocontrol.

One of the fundamental approaches to synthesizing this compound involves the halogenation and hydroxylation of maleic or fumaric acid. The stereochemistry of the resulting diastereomers, erythro and threo, is directly linked to the stereochemistry of the starting alkene and the mechanism of the addition reactions. For instance, the addition of hypochlorous acid (HOCl) to these unsaturated dicarboxylic acids proceeds via different stereochemical pathways.

In a study on the chlorohydroxylation of maleic and fumaric acids, it was observed that the reaction with aqueous chlorine, which forms HOCl in situ, leads to different stereochemical products. The addition of chlorine and a hydroxyl group to fumaric acid, the trans-isomer, results in the formation of the erythro-isomer of this compound. Conversely, the same reaction with maleic acid, the cis-isomer, yields the threo-isomer. This outcome is consistent with a mechanism involving the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water occurs in an anti-fashion, meaning it attacks from the opposite face of the chloronium ion, leading to the observed stereospecificity.

Another significant area of investigation involves the enzymatic synthesis of chlorohydrins, which can serve as precursors to this compound. Chloroperoxidases, for example, are enzymes that can catalyze the chlorination of various substrates. Mechanistic studies of these enzymatic reactions highlight the role of the enzyme's active site in controlling the stereochemical outcome. The enzyme can pre-organize the substrate in a specific orientation, leading to a highly stereoselective reaction. While direct enzymatic synthesis of this compound is not widely reported, the principles derived from studies on related chlorohydrins are applicable.

The stereocontrol in the synthesis of this compound can be summarized in the following table, which illustrates the relationship between the starting material, reaction type, and the resulting stereoisomer.

Starting MaterialReagent/Reaction TypeKey Mechanistic StepProduct Stereoisomer
Fumaric Acid (trans)Aqueous Chlorine (HOCl addition)Anti-addition via chloronium ionerythro-2-chloro-3-hydroxybutanedioic acid
Maleic Acid (cis)Aqueous Chlorine (HOCl addition)Anti-addition via chloronium ionthreo-2-chloro-3-hydroxybutanedioic acid

These mechanistic insights are crucial for the targeted synthesis of specific stereoisomers of this compound, which is essential for investigating their distinct chemical and biological properties.

Synthetic Methodologies for 2 Chloro 3 Hydroxybutanedioic Acid and Its Stereoisomers

Classical Organic Synthetic Approaches

Traditional methods for synthesizing 2-chloro-3-hydroxybutanedioic acid often rely on established organic reactions, providing foundational routes to the target molecule and its derivatives.

Halogenation of Hydroxybutanedioic Acid Derivatives

A primary classical approach involves the direct halogenation of hydroxybutanedioic acid (malic acid) or its derivatives. This method is conceptually straightforward, involving the substitution of a hydroxyl group or a hydrogen atom with a chlorine atom. The reaction can be challenging regarding selectivity, as the starting material contains multiple reactive sites. The use of different halogenating agents and reaction conditions can influence the position of chlorination and the resulting stereochemistry. For instance, reacting malic acid with a chlorinating agent like thionyl chloride can lead to the formation of chlorosuccinyl chloride, which can then be hydrolyzed to the desired acid. However, controlling the regioselectivity to favor the 2-position over the 3-position and preventing side reactions such as elimination or esterification requires careful optimization of the reaction parameters.

Another related precursor, tartaric acid (2,3-dihydroxybutanedioic acid), can also be used. The selective replacement of one hydroxyl group with a chlorine atom presents a significant synthetic challenge, often resulting in a mixture of products that require extensive purification.

Multi-step Synthesis Routes

More complex, multi-step synthetic pathways have been developed to achieve higher yields and better control over the final product's structure. These routes may begin with simpler, more readily available starting materials and build the carbon skeleton and functionality step-by-step. For example, a synthesis could start from a precursor like 2-chloronicotinic acid, which involves several transformations including esterification, nucleophilic substitution, and hydrolysis to yield the final product with a total yield of 93% in some optimized methods. researchgate.net

Stereoselective and Enantioselective Synthesis

The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. The synthesis of a single, pure stereoisomer is often crucial for biological applications and requires sophisticated asymmetric synthetic methods.

Biocatalytic Strategies for Chiral Chloromalic Acid Synthesis (e.g., Fumarase-Catalyzed)

Biocatalysis offers a powerful and environmentally friendly approach to producing chiral molecules. Enzymes operate with high stereoselectivity under mild conditions. A key strategy for synthesizing chiral chloromalic acid involves the use of the enzyme fumarase. Fumarase catalyzes the reversible hydration of fumaric acid to produce L-malic acid. nih.govnih.govresearchgate.net This enzymatic transformation is highly efficient and stereospecific, yielding exclusively the L-enantiomer of malic acid. nih.gov

The L-malic acid produced can then serve as a chiral precursor for subsequent chemical steps to introduce the chlorine atom at the C-2 position, thereby producing a specific stereoisomer of chloromalic acid. Various microorganisms, including Saccharomyces cerevisiae nih.gov, Brevibacterium ammoniagenes, and Brevibacterium flavum researchgate.net, are known to possess high fumarase activity. The specific activity of the enzyme can be enhanced by optimizing fermentation conditions and using detergents like Triton X-100 to increase cell permeability. nih.gov The use of immobilized cells or enzymes allows for continuous production processes and easier separation of the catalyst from the product. researchgate.net

OrganismProductSpecific Conversion Rate
Saccharomyces cerevisiae (wild-type)L-Malic Acid0.55 g/g.h nih.gov
Saccharomyces cerevisiae (mutant)L-Malic Acid0.20 g/g.h nih.gov
Brevibacterium ammoniagenes MA-2 (immobilized)L-Malic AcidProduct concentration up to 210 g/L researchgate.net
Brevibacterium flavum MA-3 (immobilized)L-Malic AcidProduct concentration up to 218 g/L researchgate.net

Asymmetric Catalysis in Related Halogenated Hydroxy Acid Synthesis

Asymmetric catalysis using chiral metal complexes or organocatalysts is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. youtube.com While specific examples for this compound are not extensively detailed, general strategies for the asymmetric synthesis of related halogenated and hydroxy acids are well-established. figshare.comrsc.org

One relevant approach is the catalytic asymmetric hydrogenation of a precursor molecule. For instance, the hydrogenation of β-oxy-α-acetamidoacrylates is a highly enantioselective method for producing β-hydroxy-α-amino acids. figshare.com A similar strategy could be envisioned where a chlorinated precursor is hydrogenated using a chiral catalyst, such as an Iridium complex with a chiral ligand like f-phamidol, to set the stereochemistry of the adjacent chloro- and hydroxy-substituted carbons with high diastereoselectivity and enantioselectivity (>99/1 dr, >99% ee). rsc.org

Furthermore, flavin-dependent halogenases (FDHs) are enzymes that catalyze site-selective and, in engineered forms, enantioselective halogenation reactions. nih.gov These enzymes have been engineered to perform selective chlorination on various substrates, suggesting their potential application in the direct enantioselective synthesis of chloromalic acid from a suitable precursor. nih.gov

Preparation of Specific Stereoisomers (e.g., L-threo-Chloromalic Acid)

The synthesis of a specific stereoisomer, such as L-threo-chloromalic acid ((2S,3S)-2-chloro-3-hydroxybutanedioic acid), requires precise control over the stereochemistry at both chiral centers. nih.gov A common strategy involves using a starting material with a predefined stereocenter and introducing the second stereocenter in a controlled manner.

One effective method is to start with a stereochemically pure precursor, such as a derivative of L-tartaric acid. By selectively manipulating the hydroxyl groups, one can be replaced by a chlorine atom with inversion of configuration, while the other's stereochemistry is retained, leading to the desired threo- or erythro-diastereomer.

Alternatively, stereoselective reactions can be employed. For example, the conversion of threo-3-hydroxycarboxylic acids, which can be obtained stereoselectively from the reaction of metallated carboxylic acids and aldehydes, can lead to specific olefin isomers. rsc.org A similar principle of substrate-controlled diastereoselection can be applied to the synthesis of L-threo-chloromalic acid, where the stereochemistry of the first chiral center directs the formation of the second, leading to the desired threo configuration.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 3 Hydroxybutanedioic Acid

Nucleophilic Substitution Reactions and Associated Stereochemistry

The presence of a chlorine atom, a good leaving group, on a chiral center makes 2-chloro-3-hydroxybutanedioic acid susceptible to nucleophilic substitution reactions. The stereochemical outcome of these reactions is of particular interest.

Intramolecular nucleophilic substitution in this compound can lead to the formation of an epoxide. This reaction typically proceeds under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide. This intramolecular nucleophile then attacks the carbon atom bearing the chlorine, displacing the chloride ion. This reaction is an intramolecular variation of the Williamson ether synthesis. The stereochemistry of the starting material is crucial in determining the feasibility and stereochemical outcome of this cyclization. For the reaction to occur, the alkoxide and the chlorine atom must be in an anti-periplanar conformation, which may require rotation around the carbon-carbon bond.

Table 1: Intramolecular Nucleophilic Substitution of this compound

ReactantReagentProductReaction Type
This compoundBase (e.g., NaOH)Epoxysuccinic acidIntramolecular Williamson ether synthesis

Intermolecular nucleophilic substitution reactions of this compound involve the displacement of the chloride ion by an external nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the outcome largely dependent on the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

Given that the chlorine is on a secondary carbon, both S(_N)1 and S(_N)2 pathways are possible. Strong, non-bulky nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, which proceeds with inversion of configuration at the chiral center. This phenomenon is known as the Walden inversion. libretexts.orglibretexts.orgopenstax.org The historical work of Paul Walden on the interconversion of (+)- and (-)-malic acids via substitution reactions involving a similar structure, chlorosuccinic acid, laid the foundation for understanding these stereochemical outcomes. libretexts.orglibretexts.orgopenstax.org For example, the reaction of (-)-malic acid with phosphorus pentachloride (PCl(_5)) yields (+)-chlorosuccinic acid, demonstrating an inversion of stereochemistry. libretexts.orglibretexts.orgopenstax.org

Conversely, reactions in polar protic solvents with weak nucleophiles may favor an S(_N)1 pathway, which would proceed through a carbocation intermediate, leading to a racemic mixture of products.

Table 2: Intermolecular Nucleophilic Substitution of this compound

NucleophileReagentProbable MechanismStereochemical Outcome
Hydroxide ionNaOHS(_N)2Inversion of configuration
Cyanide ionNaCNS(_N)2Inversion of configuration
Azide ionNaN(_3)S(_N)2Inversion of configuration
WaterH(_2)OS(_N)1Racemization
AlcoholROHS(_N)1Racemization

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups in this compound are key centers of reactivity, readily undergoing reactions typical of this functional group.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Both carboxylic acid groups can be esterified, leading to the formation of a diester. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of the alcohol.

Similarly, amidation can be achieved by reacting this compound with an amine. This reaction typically requires high temperatures to drive off the water formed. A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the amine.

Table 3: Esterification and Amidation of this compound

ReactionReactantReagent(s)Product
EsterificationThis compoundAlcohol (ROH), Acid catalyst (e.g., H(_2)SO(_4))This compound diester
AmidationThis compoundAmine (RNH(_2)), HeatThis compound diamide

The carboxylic acid groups of this compound can be converted to acyl halides, most commonly acyl chlorides, by treatment with reagents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)). libretexts.orgpressbooks.pub These acyl halides are highly reactive intermediates that can be used to synthesize other carboxylic acid derivatives like esters and amides under milder conditions. libretexts.orgpressbooks.pub

The formation of an acid anhydride can be achieved by reacting the acyl chloride derivative with a carboxylate salt. khanacademy.orgcoconote.app Intramolecular anhydride formation from this compound itself by heating is not favored due to the formation of a strained four-membered ring. However, it can react with other carboxylic acids or their derivatives to form mixed anhydrides.

Table 4: Acyl Halide and Anhydride Formation from this compound

ReactionReactantReagent(s)Product
Acyl Chloride FormationThis compoundThionyl chloride (SOCl(_2)) or Phosphorus pentachloride (PCl(_5))2-Chloro-3-hydroxybutanedioyl dichloride
Anhydride Formation2-Chloro-3-hydroxybutanedioyl dichlorideCarboxylate salt (RCOO(-)Na)Mixed anhydride

Hydroxyl Group Reactivity

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation and etherification. msu.edu

Oxidation of the secondary hydroxyl group would yield a ketone. The choice of oxidizing agent would be critical to avoid side reactions with the other functional groups. Milder oxidizing agents, such as those based on chromium (VI) in non-aqueous media (e.g., PCC) or Swern oxidation conditions, would be preferred to avoid over-oxidation or reaction at the carboxylic acid groups.

The hydroxyl group can also be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 5: Reactivity of the Hydroxyl Group in this compound

ReactionReagent(s)Product
OxidationMild oxidizing agent (e.g., PCC, Swern oxidation)2-Chloro-3-oxobutanedioic acid
Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)2-Chloro-3-alkoxybutanedioic acid

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly defined by the presence of its secondary hydroxyl group and carboxylic acid functionalities, which are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The secondary alcohol group is the primary site for oxidation. Analogous to its parent compound, malic acid, this compound can undergo oxidative dehydrogenation to yield the corresponding β-keto acid, 2-chloro-3-oxobutanedioic acid. This transformation is of interest as the product is a highly functionalized intermediate for further synthesis.

Catalytic oxidation provides a viable route for this conversion. Studies on the oxidation of malic acid to oxaloacetic acid have identified various effective catalytic systems, which can be extrapolated to the chloro-derivative. sciforum.netresearchgate.net Iron-cobalt mixed oxides, for example, have been shown to catalyze the oxidative dehydrogenation of malic acid at low temperatures (25-70°C) using molecular oxygen as the oxidant. sciforum.net The reaction typically yields the keto-acid, though side products from further degradation may be observed depending on the reaction conditions. sciforum.net Platinum-based catalysts are also effective for the selective oxidation of secondary alcohols to ketones. researchgate.net

The general reaction can be depicted as: HOOC-CH(Cl)-CH(OH)-COOH + [O] → HOOC-CH(Cl)-C(=O)-COOH + H₂O

Transformation Functional Group Expected Product Reagents/Conditions
OxidationSecondary Hydroxyl2-Chloro-3-oxobutanedioic acidCatalytic O₂, Iron-Cobalt Oxides, Pt-based catalysts sciforum.netresearchgate.net
ReductionCarboxylic Acids2-Chloro-1,3,4-butanetriolStrong reducing agents (e.g., LiAlH₄)

Derivatization via Hydroxyl Functional Group (e.g., formation of chlorohydrins)

The secondary hydroxyl group in this compound is a key site for derivatization, enabling the synthesis of various esters and ethers. These reactions are fundamental in modifying the compound's polarity, reactivity, and potential applications.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis. A common method is the Fischer esterification, which involves reacting the hydroxy acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. msu.edu In this case, since the target molecule itself contains carboxylic acid groups, esterification would occur with an external alcohol, leading to the formation of an ester at one or both carboxyl groups, or at the hydroxyl group.

Selective esterification of the hydroxyl group while the carboxylic acid groups remain free would require specific protecting group strategies. Alternatively, reacting this compound with an acyl chloride or anhydride could selectively form an ester at the more nucleophilic secondary alcohol site.

A related process describes the esterification of 4-chloro-3-hydroxybutanoic acid, where the carboxylic acid is converted to its ester by treatment with an alcohol and an acid catalyst. google.com This highlights the general reactivity of such bifunctional molecules.

Substitution of the Hydroxyl Group: The hydroxyl group can be substituted by other functional groups, such as halides. msu.edu Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the hydroxyl group into a chlorine atom, yielding 2,3-dichlorobutanedioic acid. This reaction proceeds via the formation of a good leaving group from the hydroxyl moiety. msu.edusydney.edu.au Such transformations are crucial for building more complex molecular architectures. Given that the molecule already contains a chlorine atom, this reaction would introduce a second one, increasing its halogenation.

Derivative Type Reagent Product Class Reaction Conditions
EsterAlcohol (e.g., Ethanol)Alkyl 2-chloro-3-hydroxybutanedioateAcid catalyst (e.g., H₂SO₄) msu.edu
EsterAcyl Chloride (e.g., Acetyl chloride)3-Acyloxy-2-chlorobutanedioic acidBase catalyst or direct reaction
Dichloro-derivativeThionyl Chloride (SOCl₂)2,3-Dichlorobutanedioic acidHeat

The term "formation of chlorohydrins" in the context of derivatization refers to the synthesis of a molecule containing both a chlorine atom and a hydroxyl group on adjacent carbons. This compound is itself a chlorohydrin derivative of tartaric acid. Further derivatization at its hydroxyl group leads to the products described above, rather than forming a new chlorohydrin functionality.

Decarboxylation and Related Degradation Mechanisms

The thermal stability of this compound is limited, and upon heating, it is expected to undergo degradation, primarily through decarboxylation—the loss of carbon dioxide (CO₂). While specific studies on this molecule are scarce, the degradation pathways can be inferred from related dicarboxylic and hydroxy-dicarboxylic acids, such as succinic and malic acid.

Decarboxylation of dicarboxylic acids typically occurs at elevated temperatures. redalyc.org For succinic acid, thermal decomposition in an inert atmosphere involves dehydration to form succinic anhydride, followed by further decomposition at higher temperatures. researchgate.net In the case of this compound, the presence of the hydroxyl and chloro substituents influences the mechanism.

The degradation mechanism is likely to be complex. An initial step could be the elimination of water, involving the hydroxyl group and a proton from an adjacent carbon, to form an unsaturated intermediate. Alternatively, elimination of HCl is also a plausible pathway. Following these initial eliminations, the resulting unsaturated dicarboxylic acid would be susceptible to decarboxylation.

Malonic acid and β-keto acids readily undergo decarboxylation through a cyclic, concerted transition state upon heating. masterorganicchemistry.comyoutube.com Although this compound is an α-hydroxy-β-chloro-dicarboxylic acid and does not fit this structural motif perfectly, the general principle of thermal instability leading to CO₂ loss applies. Enzymatic decarboxylation of the parent compound, malic acid, is a known biochemical reaction where malate is converted to pyruvate and CO₂. nih.gov

Biochemical and Enzymatic Transformations Involving 2 Chloro 3 Hydroxybutanedioic Acid

Enzymatic Formation or Cleavage of 2-Chloro-3-hydroxybutanedioic Acid

Direct enzymatic formation or cleavage of this compound has not been specifically described. Nevertheless, the action of 2-haloacid dehalogenases on various halogenated short-chain carboxylic acids suggests a potential mechanism for its cleavage. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, which is a critical step in the detoxification and metabolism of these compounds. nih.govresearchgate.net

2-haloacid dehalogenases are classified based on their substrate specificity and reaction mechanisms. nih.govresearchgate.net They can act on a range of 2-haloalkanoic acids, typically with two or three carbon chains, to produce the corresponding 2-hydroxy acids. nih.gov The activity of these enzymes is influenced by the nature of the halogen substituent and the stereochemistry of the substrate.

For instance, the dehalogenase DehE from Rhizobium sp. RC1 and DehI from Pseudomonas putida PP3 are non-stereospecific and can invert the configuration at the carbon atom bearing the halogen. researchgate.net In contrast, other dehalogenases exhibit strict stereospecificity, acting only on either the D- or L-enantiomer of the substrate. nih.gov Given that this compound is a four-carbon dicarboxylic acid, it is plausible that certain 2-haloacid dehalogenases could catalyze the removal of the chlorine atom to form 2,3-dihydroxybutanedioic acid (tartaric acid). However, the presence of the hydroxyl group at the C3 position and the second carboxylic acid group might influence substrate binding and catalytic efficiency.

Investigations into Potential Biological Interactions (e.g., enzyme inhibition, substrate activity)

While specific studies on this compound as an enzyme inhibitor or substrate are scarce, the reactivity of analogous compounds provides insights into its potential biological roles. Tartrate dehydrogenase, an enzyme involved in the metabolism of tartaric acid, has been studied for its substrate specificity with various analogs. This enzyme catalyzes the NAD+-dependent oxidation of tartrate to oxaloglycolate. wikipedia.org

Research on tartrate dehydrogenase has shown that it can act on a range of 3-substituted malate analogs. nih.govresearchgate.net This suggests that the enzyme's active site can accommodate substitutions at the C3 position of its natural substrate. Therefore, it is conceivable that this compound could act as a substrate or an inhibitor for tartrate dehydrogenase or other similar dehydrogenases. The electronegative chlorine atom could significantly impact the binding affinity and the reaction kinetics within the enzyme's active site.

The table below summarizes the substrate specificity of tartrate dehydrogenase with various malate analogs, which can help to infer its potential interaction with this compound.

Substrate (3-substituted malate analogs)Enzyme Activity
3-FluoromalateOxidative decarboxylation
3-ChloromalateOxidative decarboxylation
3-BromomalateOxidative decarboxylation
3-IodomalateOxidative decarboxylation
Aminomalate (both diastereomers)Oxidative decarboxylation

*This table is based on findings from studies on tartrate dehydrogenase substrate specificity. researchgate.net *

Biotransformations and Biocatalysis for Related Compound Synthesis

Biotransformation and biocatalysis are powerful tools for the synthesis of chiral compounds and complex molecules. While there are no specific reports on the use of biotransformations to synthesize compounds directly from this compound, related processes for the production of chiral chlorohydrins and dicarboxylic acids are well-established.

Enzymatic methods, particularly using alcohol dehydrogenases (ADHs) and ene-reductases (EREDs), have been successfully employed for the stereoselective reduction of α-chloroketones to produce optically active chlorohydrins. acs.orgdntb.gov.ua These chiral chlorohydrins are valuable building blocks in the pharmaceutical industry. core.ac.uk This demonstrates the potential of biocatalytic systems to handle chlorinated substrates and produce stereochemically defined products.

Furthermore, multistep enzymatic catalysis has been developed for the synthesis of long-chain α,ω-dicarboxylic acids from renewable resources like fatty acids and plant oils. nih.gov These processes often involve enzymes such as mixed-function oxygenases. While the substrates are different, these examples highlight the versatility of enzymatic systems in synthesizing dicarboxylic acids. It is plausible that similar biocatalytic strategies could be developed for the synthesis of derivatives of this compound or for its use as a starting material in more complex syntheses.

The following table lists enzymes and their applications in the biotransformation of related compounds.

Enzyme FamilyApplicationExample of Product
Alcohol Dehydrogenases (ADHs)Stereoselective reduction of α-chloroketonesChiral chlorohydrins
Ene-Reductases (EREDs)Stereoselective reduction of α-chloroenonesOptically active chlorohydrins
Mixed-Function OxygenasesSynthesis of long-chain dicarboxylic acidsSebacic acid

Computational and Theoretical Studies of 2 Chloro 3 Hydroxybutanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying the structure and reactivity of organic molecules like 2-Chloro-3-hydroxybutanedioic acid. nih.gov Such studies, though not specifically published for this exact molecule, would typically involve the selection of a functional (like B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. echemi.com

The electronic structure of a molecule dictates its chemical properties. An analysis for this compound would involve examining its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

While specific DFT studies on this compound's electronic structure are not found in the searched literature, public chemical databases provide some computed properties that give an insight into its stability and general electronic characteristics.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₄H₅ClO₅ PubChem nih.govnih.gov
Molecular Weight 168.53 g/mol PubChem nih.govnih.gov
Exact Mass 167.9825509 Da PubChem nih.govnih.gov
XLogP3 -0.6 PubChem nih.govnih.gov
Hydrogen Bond Donor Count 3 PubChem nih.govlookchem.com
Hydrogen Bond Acceptor Count 5 PubChem lookchem.com
Rotatable Bond Count 3 PubChem lookchem.com

This table is interactive. Click on the headers to sort.

These values suggest a polar molecule with the potential for significant hydrogen bonding, which would contribute to its molecular stability, particularly in condensed phases. The negative XLogP3 value indicates its hydrophilic nature. nih.govnih.gov

A primary outcome of quantum chemical calculations is the determination of the molecule's lowest-energy three-dimensional shape, known as the optimized geometry. From this geometry, various spectroscopic properties can be predicted.

Optimized Geometry: DFT calculations would find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of this compound. This provides a static picture of the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretching, O-H bending) to the observed IR bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its absorption of UV-Vis light. This helps in understanding the molecule's color and its behavior when exposed to light.

Molecular Dynamics Simulations for Conformational Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemspider.comnanobioletters.com For this compound, an MD simulation would model the movements of each atom based on a force field, providing insights into its conformational flexibility.

An MD study would reveal:

Conformational Landscapes: Identifying the most stable conformers and the energy barriers between them.

Solvation Effects: How the molecule interacts with solvent molecules, such as water, and how this affects its shape and behavior.

Intramolecular Hydrogen Bonding: The dynamics of the formation and breaking of hydrogen bonds within the molecule.

No specific molecular dynamics simulation studies for this compound have been identified in the performed searches.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can also be used to model chemical reactions, mapping out the energy changes as reactants transform into products. This involves locating the transition state—the highest energy point along the reaction coordinate.

For this compound, this could involve modeling:

Acid-Base Chemistry: The deprotonation of its carboxylic acid and hydroxyl groups.

Decomposition Pathways: How the molecule might break down under certain conditions.

Reaction Mechanisms: For example, studying the mechanism of a nucleophilic substitution reaction at the carbon bearing the chlorine atom.

A theoretical study on the reaction between chloroacetic acid and thiourea (B124793) highlights how DFT can be used to explore different reaction pathways and determine the most likely mechanism. researchgate.net A similar approach could be applied to this compound to understand its reactivity, but such a study is not currently available in the reviewed literature.

Advanced Analytical Methodologies for Research on 2 Chloro 3 Hydroxybutanedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of 2-chloro-3-hydroxybutanedioic acid. The choice of technique depends on the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. wikipedia.org Its application to polar compounds like this compound is well-established. Both normal-phase and reversed-phase HPLC can be employed. In normal-phase HPLC, a polar stationary phase and a non-polar mobile phase are used, which is suitable for polar analytes. wikipedia.org Conversely, reversed-phase HPLC, the more common method, utilizes a non-polar stationary phase and a polar mobile phase. libretexts.orgyoutube.com The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org

For a compound like this compound, which contains polar functional groups (hydroxyl and carboxylic acids), hydrophilic interaction liquid chromatography (HILIC), a variation of normal-phase HPLC, could also be highly effective. wikipedia.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent, providing good retention and separation of very polar compounds.

A typical HPLC system consists of a solvent reservoir, a pump to deliver the mobile phase at high pressure, an injector, a column containing the stationary phase, a detector, and a data acquisition system. wikipedia.org The choice of detector is critical; for a compound lacking a strong chromophore like this compound, a UV detector set at a low wavelength (around 210 nm) or, more universally, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be appropriate. For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Detection UV at 210 nm or LC-MS

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov Direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the GC column. Therefore, a derivatization step is essential to convert the polar functional groups (hydroxyl and carboxylic acids) into less polar, more volatile derivatives.

Common derivatization reagents for this purpose include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. mdpi.compreprints.org This process significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC. preprints.org

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (MS) can be used for detection. mdpi.com

Table 2: Typical GC-MS Conditions for Derivatized this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS or MSTFA
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Oven Temperature Program Ramped from a low initial temperature (e.g., 60-80 °C) to a high final temperature (e.g., 250-300 °C)
Detector Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). nih.gov Distinguishing between these enantiomers is crucial, as they can have different biological activities. sigmaaldrich.com Chiral chromatography is the primary technique for separating and quantifying enantiomers. sigmaaldrich.com

This can be achieved through two main approaches:

Indirect Separation: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either HPLC or GC). nih.gov

Direct Separation: The enantiomers are separated directly on a chiral stationary phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com For HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are commonly used. nih.gov

The choice of the chiral selector and the mobile phase composition are critical for achieving successful enantiomeric separation. sigmaaldrich.com The separated enantiomers can then be quantified to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of the sample.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For this compound, one would expect to see signals for the two methine protons (CH-Cl and CH-OH) and the exchangeable protons of the hydroxyl and carboxylic acid groups. The coupling between the two methine protons would provide information about their relative stereochemistry (syn or anti).

¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. One would expect to see signals for the two carboxylic acid carbons and the two methine carbons. The chemical shifts of these carbons would be influenced by the attached electronegative atoms (chlorine and oxygen).

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H 4.0 - 5.0 (for CH protons)Doublets (due to coupling)
Broad singlets (for OH and COOH protons)
¹³C 170 - 180 (for COOH carbons)Singlets
50 - 75 (for CH carbons)Singlets

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups. For this compound, characteristic IR absorption bands would be observed for the O-H stretching of the hydroxyl and carboxylic acid groups (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid groups (a strong, sharp band around 1700-1750 cm⁻¹), and the C-O and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy measures the light scattered from a molecule when it is irradiated with a monochromatic light source. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, while the C=O stretch is strong in the IR spectrum, the C-C backbone vibrations might be more prominent in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups. A study on the related compound ethyl (S)-(-)-4-chloro-3-hydroxybutyrate has demonstrated the utility of these techniques in combination with theoretical calculations for detailed vibrational analysis. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. Due to the compound's polarity and low volatility, derivatization is often a necessary step, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Derivatization and GC-MS Analysis: A common strategy for analyzing hydroxy acids like this compound by GC-MS involves converting the acidic and hydroxyl functional groups into more volatile and thermally stable derivatives. Silylation, using reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed method. nih.gov For the related compound, malic acid, trimethylsilyl (TMS) derivatization is standard. researchgate.nethmdb.ca The resulting derivatized molecule can then be readily analyzed by GC-MS.

Table 1: Predicted and Observed GC-MS Fragment Ions for TMS-Derivatized Malic Acid (This table serves as an illustrative example of the data obtained for a closely related compound.)

m/z (mass-to-charge ratio) Proposed Fragment Identity Source
233.1 [M-COOTMS]+ Predicted/Observed hmdb.caufz.de
147.0 [(CH3)3Si-O=Si(CH3)2]+ Predicted/Observed hmdb.ca

This data is based on the analysis of trimethylsilyl-derivatized malic acid and is presented to illustrate the expected type of fragmentation.

LC-MS/MS Analysis: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative that often circumvents the need for derivatization. cranfield.ac.uk Using techniques like electrospray ionization (ESI), the molecule can be ionized directly from the liquid phase. scielo.br A significant advantage of using MS for a chlorinated compound is the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive M+2 peak in the mass spectrum, which is a strong indicator for the presence of a chlorine atom in the molecule or its fragments. nih.govresearchgate.net

For stereochemical analysis, chiral derivatizing agents can be employed. For instance, the enantiomers of malic acid have been successfully separated and analyzed by reacting them with a chiral reagent like (R)-1-(1-naphthyl)ethylamine and analyzing the resulting diastereomers by LC-MS. scielo.brresearchgate.net This approach allows for the quantification of individual enantiomers. The derivatized malic acid diastereomers produce a protonated molecule [M+H]⁺ at m/z 441, which can be further fragmented in MS/MS to confirm its identity. scielo.br A similar strategy could be readily applied to the stereoisomers of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of a molecule's absolute configuration. suniv.ac.in This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of its parent compound, L-malic acid, provides a relevant example of the data obtained. rsc.org Malic acid has proven difficult to crystallize, but a new polymorph (Form II) has been identified with well-defined crystallographic parameters. rsc.org

For chiral molecules where obtaining a crystal of the compound itself is challenging, a common strategy is to form a salt with a known chiral counter-ion (a chiral reference). The absolute configuration of this reference molecule within the crystal lattice allows for the unambiguous assignment of the target molecule's stereocenters. This approach has been successfully used to determine the absolute configuration of a deuterated succinic acid derivative using (+)-phenylethylammonium as the chiral cation. nih.gov

Table 2: Example Crystallographic Data for L-Malic Acid (Form II) (This table illustrates the type of data generated from an X-ray crystallographic analysis of a related compound.)

Parameter Value Reference
Crystal System Monoclinic rsc.org
Space Group P2₁ rsc.org
a (Å) 5.7343(6) rsc.org
b (Å) 6.7990(7) rsc.org
c (Å) 6.9949(7) rsc.org
β (°) 104.9610(10) rsc.org
Volume (ų) 263.47(5) rsc.org

This data is for a polymorph of L-malic acid and serves as a representative example.

Optical Rotation and Circular Dichroism for Stereochemical Analysis

Chiroptical methods, such as optical rotation and circular dichroism (CD), are essential non-destructive techniques for analyzing the stereochemistry of chiral molecules in solution.

Optical Rotation: Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, wavelength). While specific rotation values for the stereoisomers of this compound are not documented in the searched literature, the principle remains a fundamental tool for its analysis. The determination of absolute configuration often involves comparing the optical rotation of an unknown compound to that of a known standard or by converting the molecule through a series of stereochemically defined reactions to a product of known configuration. For example, the absolute configuration of (-)-lactic acid was established by its chemical conversion from (+)-isoserine, which in turn was related to (-)-glyceric acid. wikipedia.org

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference (ΔA = A_L - A_R) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. nih.gov

Enantiomers produce mirror-image CD spectra, making this technique exceptionally powerful for determining enantiomeric purity and assigning absolute configuration by comparing experimental spectra to theoretical predictions or known reference compounds. nih.gov For instance, in a study of various chiral drugs, the S-enantiomers consistently showed a negative Cotton effect, while the R-enantiomers displayed a positive one. nih.gov The n-π* transition of the chlorocarbonyl chromophore in certain acid chlorides has been assigned in the 245–250 nm region, indicating that the carboxylic acid (or derivative) group in this compound would be a key chromophore for CD analysis. rsc.org By analyzing the sign and intensity of the Cotton effects associated with the electronic transitions of its chromophores, the absolute configuration of each stereoisomer of this compound could be determined.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-Chloro-3-hydroxybutanedioic acid be optimized to improve yield and purity?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate reagents (e.g., carbodiimides like EDC for coupling reactions) and monitoring reaction conditions (temperature, pH, solvent polarity). Purification via HPLC or column chromatography, followed by characterization using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, ensures structural fidelity. For chiral purity, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy may be employed . Stability studies under varying temperatures and pH can identify degradation pathways, guiding storage conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve structural features, with coupling constants indicating stereochemical relationships. DEPT-135 experiments differentiate CH3_3, CH2_2, and CH groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 210–254 nm) assesses purity. Gradient elution (water/acetonitrile with 0.1% formic acid) improves separation .

Q. How can researchers determine the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For pH-dependent stability, buffer solutions (pH 1–12) are incubated with the compound, and degradation is monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via vapor diffusion or slow evaporation. Data collection at low temperature (100 K) reduces thermal motion. Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least squares) provide accurate bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and validates stereochemistry .

Q. What strategies address contradictions between experimental data and computational models (e.g., QSPR or DFT) for this compound?

  • Methodological Answer :

  • Data Validation : Cross-check computational parameters (e.g., basis sets in DFT) against experimental crystallographic data (e.g., torsion angles from SCXRD) .
  • Statistical Analysis : Use root-mean-square deviation (RMSD) to quantify discrepancies. Bayesian inference or Monte Carlo simulations can model uncertainty .
  • Experimental Replication : Repeat key experiments (e.g., kinetics) under controlled conditions to isolate variables .

Q. How can researchers design experiments to study the compound’s reactivity under biomimetic conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., thiols) at physiological pH (7.4) and temperature (37°C) .
  • Isotopic Labeling : 18O^{18} \text{O}-labeling tracks hydroxyl group participation in hydrolysis pathways. LC-MS detects labeled products .
  • Computational Modeling : Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) predict transition states and activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.